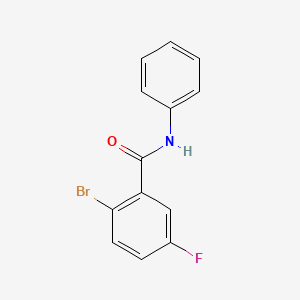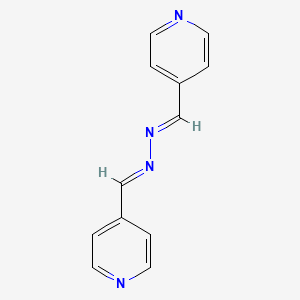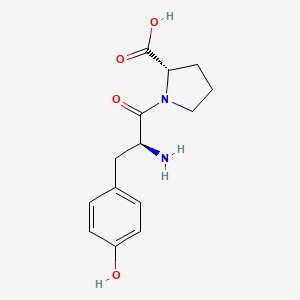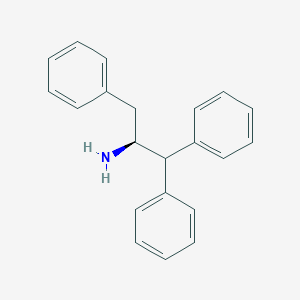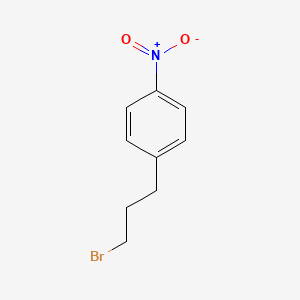
1-(3-Bromopropil)-4-nitrobenceno
Descripción general
Descripción
1-(3-Bromopropyl)-4-nitrobenzene is a chemical compound that is used in various scientific research applications. It is a nitroaromatic compound that has a bromine atom attached to a propyl group. This compound is commonly used in organic chemistry research, particularly in the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
Síntesis de Agentes Antibacterianos
“1-(3-Bromopropil)-4-nitrobenceno” se utiliza en la síntesis de inhibidores naturales de MraY, que sirven como agentes antibacterianos. Estos inhibidores se dirigen a la enzima translocasa MraY, crucial para la biosíntesis de la pared celular bacteriana, lo que presenta una posible vía para desarrollar nuevos antibióticos .
Desarrollo de Inhibidores de MAO-B
Este compuesto también es fundamental para preparar derivados de quinolinona, que actúan como inhibidores potentes y selectivos de la Monoamino Oxidasa B (MAO-B). Los inhibidores de MAO-B son importantes para tratar trastornos neurológicos como la enfermedad de Parkinson al evitar la degradación de la dopamina .
Síntesis Organometálica
En química organometálica, “this compound” puede ser un material de partida para sintetizar diversos compuestos organometálicos. Estos compuestos son esenciales para la catálisis y el desarrollo de nuevos materiales con propiedades electrónicas y estructurales únicas.
Desprotonación Sitio-Selectiva
La estructura de “this compound” permite la desprotonación sitio-selectiva, que es un paso crítico en la síntesis de moléculas orgánicas complejas. Esta propiedad es particularmente útil en la construcción precisa de productos farmacéuticos y agroquímicos.
Química de Arilos
Los arilos, que son intermediarios altamente reactivos en la síntesis orgánica, se pueden generar utilizando derivados de “this compound”. La química de arilos es fundamental para construir compuestos aromáticos policíclicos, que tienen aplicaciones que van desde la electrónica orgánica hasta los productos farmacéuticos.
Electrosíntesis
La electrosíntesis implica la formación de compuestos químicos mediante reacciones electroquímicas. “this compound” derivados se pueden utilizar en electrosíntesis para crear materiales con propiedades electrónicas específicas, que son valiosos en el campo de la ciencia de los materiales.
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .
Mode of Action
The mode of action of 1-(3-Bromopropyl)-4-nitrobenzene is likely to involve its interaction with other organic compounds in a chemical reaction. For instance, it might act as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Brominated compounds are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that brominated compounds can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Given its potential use in organic synthesis, it could contribute to the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromopropyl)-4-nitrobenzene. For instance, the temperature, pH, and presence of other chemicals can affect its reactivity .
Propiedades
IUPAC Name |
1-(3-bromopropyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGTTJYNYXZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440046 | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53712-77-9 | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)



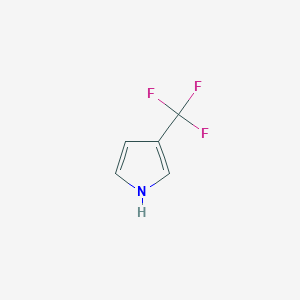

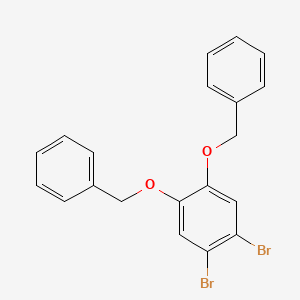
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)
![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)
